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molecular formula C10H16O B1582844 alpha-Pinene-oxide CAS No. 72936-74-4

alpha-Pinene-oxide

Cat. No. B1582844
M. Wt: 152.23 g/mol
InChI Key: NQFUSWIGRKFAHK-KEMUHUQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04208296

Procedure details

The reaction mass is then transferred to a 5 liter flask and 2145 grams of toluene are added. Alpha-pinene epoxide (1086 grams, 7.1 moles) is then added over a period of 1 hour while maintaining the reaction mass temperature below 53° C. using dry-ice/isopropanol bath in order to control exotherm. The reaction mass is then stirred for an additional 2 hours after addition is complete. The reaction mass is then intimately admixed with a 10% acetic acid solution to a pH of 4.3 followed by neutralization with sodium bicarbonate and sodium chloride solutions. The toluene is then recovered and the reaction mass crude material is "rush over" distilled whereby 785.3 grams of product is collected. (Chemical yield=74%). The rush over distillation fractions are collected using a 2 inch rush over column packed with saddle stones yielding the following fractions:
Quantity
2145 g
Type
reactant
Reaction Step One
Quantity
1086 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH3:8][C:9]1([CH3:18])[CH:12]2[C:13]3([CH3:17])[O:16][CH:14]3[CH2:15][CH:10]1[CH2:11]2.C(=O)(O)[O-].[Na+].[Cl-].[Na+]>C(O)(=O)C>[CH3:11][C:12]1[C:9]([CH3:8])([CH3:18])[CH:10]([CH2:15][CH:14]=[O:16])[CH2:17][CH:13]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2145 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1086 g
Type
reactant
Smiles
CC1(C2CC1C3(C(C2)O3)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mass is then stirred for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mass is then transferred to a 5 liter flask
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mass temperature below 53° C.
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
The toluene is then recovered
DISTILLATION
Type
DISTILLATION
Details
distilled whereby 785.3 grams of product
CUSTOM
Type
CUSTOM
Details
is collected
DISTILLATION
Type
DISTILLATION
Details
The rush over distillation fractions
CUSTOM
Type
CUSTOM
Details
are collected
CUSTOM
Type
CUSTOM
Details
yielding the following fractions

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=CCC(C1(C)C)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04208296

Procedure details

The reaction mass is then transferred to a 5 liter flask and 2145 grams of toluene are added. Alpha-pinene epoxide (1086 grams, 7.1 moles) is then added over a period of 1 hour while maintaining the reaction mass temperature below 53° C. using dry-ice/isopropanol bath in order to control exotherm. The reaction mass is then stirred for an additional 2 hours after addition is complete. The reaction mass is then intimately admixed with a 10% acetic acid solution to a pH of 4.3 followed by neutralization with sodium bicarbonate and sodium chloride solutions. The toluene is then recovered and the reaction mass crude material is "rush over" distilled whereby 785.3 grams of product is collected. (Chemical yield=74%). The rush over distillation fractions are collected using a 2 inch rush over column packed with saddle stones yielding the following fractions:
Quantity
2145 g
Type
reactant
Reaction Step One
Quantity
1086 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH3:8][C:9]1([CH3:18])[CH:12]2[C:13]3([CH3:17])[O:16][CH:14]3[CH2:15][CH:10]1[CH2:11]2.C(=O)(O)[O-].[Na+].[Cl-].[Na+]>C(O)(=O)C>[CH3:11][C:12]1[C:9]([CH3:8])([CH3:18])[CH:10]([CH2:15][CH:14]=[O:16])[CH2:17][CH:13]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2145 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1086 g
Type
reactant
Smiles
CC1(C2CC1C3(C(C2)O3)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mass is then stirred for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mass is then transferred to a 5 liter flask
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mass temperature below 53° C.
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
The toluene is then recovered
DISTILLATION
Type
DISTILLATION
Details
distilled whereby 785.3 grams of product
CUSTOM
Type
CUSTOM
Details
is collected
DISTILLATION
Type
DISTILLATION
Details
The rush over distillation fractions
CUSTOM
Type
CUSTOM
Details
are collected
CUSTOM
Type
CUSTOM
Details
yielding the following fractions

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=CCC(C1(C)C)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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